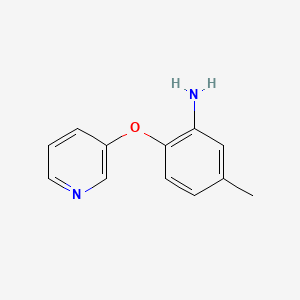
5-Methyl-2-(3-pyridinyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Methyl-2-(3-pyridinyloxy)aniline” is a chemical compound with the molecular formula C12H12N2O . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-(3-pyridinyloxy)aniline” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure and arrangement of these atoms are not specified in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-2-(3-pyridinyloxy)aniline” are not fully detailed in the search results. It is known that it has a molecular weight of 200.24 .Scientific Research Applications
Ozonation of Anilines in Water Treatment
Tekle-Röttering et al. (2016) investigated the kinetics and mechanisms of ozonation of anilines, which are critical for the production of dyestuffs, plastics, pesticides, and pharmaceuticals. Their study provides insights into the degradation pathways of anilines upon ozonation, highlighting the formation of various oxidation products and the efficiency of ozone in degrading these compounds in water treatment processes (Tekle-Röttering et al., 2016).
Synthesis of Nitrouracil Derivatives
Gondela and Walczak (2007) explored the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives via the reaction of aniline with 1-(2,4-dinitrophenyl)-5-nitrouracil. This work contributes to the development of novel compounds with potential applications in pharmaceuticals and materials science (Gondela & Walczak, 2007).
Electroluminescence and Photophysics of Platinum Complexes
Vezzu et al. (2010) described the synthesis, structure, and electroluminescence application of highly luminescent tetradentate bis-cyclometalated platinum complexes. Their research demonstrates the potential of these complexes in organic light-emitting diode (OLED) devices, highlighting the importance of structural design in achieving high performance in optoelectronic applications (Vezzu et al., 2010).
Antimicrobial and Antitumor Activities
Edrees et al. (2010) synthesized a series of hydrazonoyl substituted pyrimidinones and evaluated their antimicrobial, antitumor, and 5α-reductase inhibitor activities. This study provides valuable information on the biological activities of these compounds, suggesting their potential as therapeutic agents (Edrees et al., 2010).
Discovery and Optimization of GPR119 Agonists
Zhang et al. (2013) reported on the discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. Their work exemplifies the application of chemical synthesis in the development of new therapeutic agents targeting specific receptors for the treatment of metabolic disorders (Zhang et al., 2013).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.
Mode of Action
It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are common modes of action for many small molecules .
Biochemical Pathways
Given its use in proteomics research , it might be involved in protein-related pathways
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body .
Result of Action
As a compound used in proteomics research
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
5-methyl-2-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h2-8H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLURUSPEHHIKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CN=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(3-pyridinyloxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)
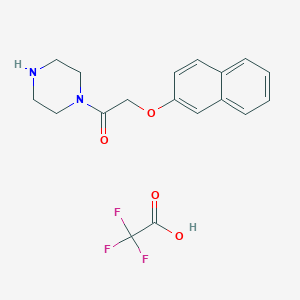
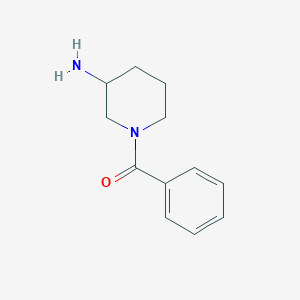

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)
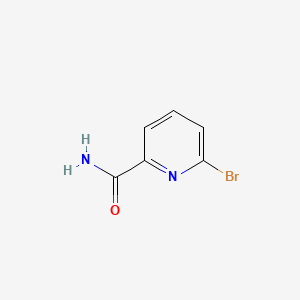
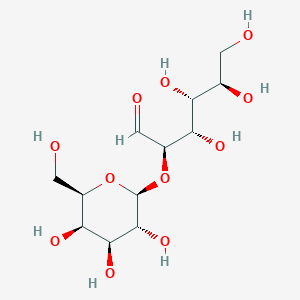
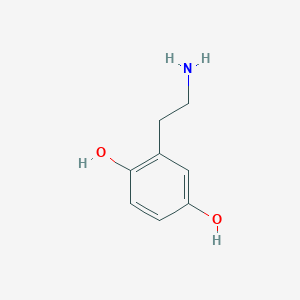
![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
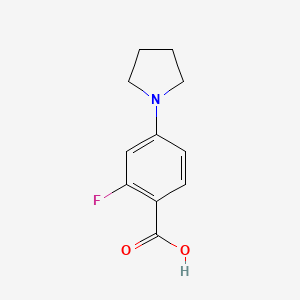
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)